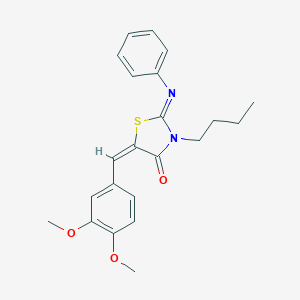![molecular formula C31H31N3O2S B298955 3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298955.png)
3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a novel compound with potential therapeutic applications in the field of medicine. This compound is a thiazolidinone derivative that has been synthesized through a multi-step process involving different chemical reactions.
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and diabetes. It has also been shown to activate certain pathways that are involved in neuroprotection.
Biochemical and Physiological Effects:
3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, improve insulin sensitivity, and protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on 3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action. Another direction is to explore its potential therapeutic applications in other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, research can be done to optimize the synthesis method to increase the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves a multi-step process. The first step involves the synthesis of 2-amino-4-methoxybenzaldehyde, which is then reacted with 1,3-dihydro-2H-isoindole-2-carboxylic acid to form 4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde. This compound is then reacted with cyclohexanone to form 3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has potential therapeutic applications in the field of medicine. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C31H31N3O2S |
Poids moléculaire |
509.7 g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-5-[[4-(1,3-dihydroisoindol-2-yl)phenyl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H31N3O2S/c1-36-28-17-13-25(14-18-28)32-31-34(27-9-3-2-4-10-27)30(35)29(37-31)19-22-11-15-26(16-12-22)33-20-23-7-5-6-8-24(23)21-33/h5-8,11-19,27H,2-4,9-10,20-21H2,1H3/b29-19-,32-31? |
Clé InChI |
DSTJHMIGNCPTDJ-WUYGSQBZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)N4CC5=CC=CC=C5C4)/S2)C6CCCCC6 |
SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)N4CC5=CC=CC=C5C4)S2)C6CCCCC6 |
SMILES canonique |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)N4CC5=CC=CC=C5C4)S2)C6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)




![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)
![3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B298887.png)
![5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B298888.png)
![3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298889.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298890.png)
![2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B298892.png)
